4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

antiplatelet P2Y12 receptor thromboxane synthase

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0; molecular formula C₈H₉NO₂S; MW 183.23 g/mol) is a bicyclic heterocycle comprising a fused thiophene and a partially saturated pyridine ring bearing a carboxylic acid at the 2-position. It belongs to the tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold that underpins the blockbuster antiplatelet prodrugs ticlopidine and clopidogrel.

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
CAS No. 116118-98-0
Cat. No. B054988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
CAS116118-98-0
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESC1CNCC2=C1SC(=C2)C(=O)O
InChIInChI=1S/C8H9NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9H,1-2,4H2,(H,10,11)
InChIKeyOEYJTWUFGQRSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0): Core Scaffold Identity & Procurement Context


4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0; molecular formula C₈H₉NO₂S; MW 183.23 g/mol) is a bicyclic heterocycle comprising a fused thiophene and a partially saturated pyridine ring bearing a carboxylic acid at the 2-position. It belongs to the tetrahydrothieno[3,2-c]pyridine (THTP) class, a scaffold that underpins the blockbuster antiplatelet prodrugs ticlopidine and clopidogrel [1]. As a free-base carboxylic acid with an unprotected secondary amine at N-5, it serves as a versatile, bifunctional intermediate for late-stage derivatization, enabling modular access to diverse THTP-based compound libraries for pharmaceutical research [2].

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid: Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Efficiency or Biological Relevance


Within the THTP class, seemingly minor structural variations—presence or absence of the C-2 carboxylic acid, N-5 protection status, or aromaticity of the pyridine ring—profoundly alter synthetic tractability and biological profile. The unprotected parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) lacks the carboxylic acid handle required for amide or ester conjugation ; the Boc-protected analog (CAS 165947-48-8) demands an additional deprotection step and carries a 55% higher molecular weight, reducing atom economy in fragment-based campaigns ; and the fully aromatic thieno[3,2-c]pyridine-2-carboxylic acid (CAS 86236-37-5) eliminates the sp³-hybridized N-5 that is essential for N-alkylation and N-acylation reactions used to install pharmacophoric benzyl or acyl groups . Isosteric 1,2,3,4-tetrahydroisoquinolines (THIQs) further diverge in electronic character: the thiophene sulfur in the THTP system reduces hPNMT inhibitory potency relative to THIQ analogs, meaning that THIQ-based SAR cannot be naively extrapolated to THTP-based programs [1]. The quantitative differentiation evidence below substantiates why this specific compound (CAS 116118-98-0) must be specified for procurement when the target application requires a low-molecular-weight, bifunctional THTP building block with direct synthetic lineage to clinically validated antiplatelet agents.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid: Comparator-Anchored Quantitative Differentiation Evidence


Direct Platelet Aggregation Inhibition vs. Parent Scaffold Requiring Metabolic Activation

The target compound directly inhibits platelet aggregation in vitro at concentrations of ≤1 mM and demonstrates in vivo efficacy in rats, without requiring cytochrome P450-mediated metabolic activation . In contrast, the parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) is primarily reported as a precursor that must be converted to active metabolites (e.g., via N-benzylation to ticlopidine) before exhibiting antiplatelet activity . This intrinsic activity advantage makes the target compound a more immediately useful tool for in vitro platelet aggregation assays without the confounding variable of metabolic competence.

antiplatelet P2Y12 receptor thromboxane synthase in vivo pharmacology

Atom Economy Advantage Over Boc-Protected Analog for Fragment-Based Drug Discovery

With a molecular weight of 183.23 g/mol, the target compound (CAS 116118-98-0) falls within the optimal fragment range (MW <250 Da) for fragment-based drug discovery (FBDD) and provides two functional handles (N-5 and C-2 COOH) for fragment growing and linking . Its Boc-protected counterpart, 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 165947-48-8; MW 283.35 g/mol), is 55% heavier . This mass penalty—attributable solely to the Boc protecting group—reduces ligand efficiency metrics and necessitates an additional deprotection step before N-5 functionalization, effectively adding one synthetic step to any derivatization sequence [1].

fragment-based drug discovery molecular weight efficiency atom economy lead optimization

Dual Functional Handle Architecture vs. Parent Scaffold Lacking Carboxylic Acid

The target compound features two orthogonal functional handles: a secondary amine at N-5 (capable of N-alkylation, N-acylation, or N-sulfonylation) and a carboxylic acid at C-2 (capable of amide coupling, esterification, or reduction) . The parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3; MW 139.22 g/mol) possesses only the N-5 handle, limiting derivatization to a single vector [1]. This architectural difference means that the target compound can serve as a direct precursor to C-2-modified analogs (e.g., carboxamides, esters, ketones) without requiring preliminary C-2 functionalization—a transformation that on the parent scaffold would require electrophilic aromatic substitution or directed ortho-metalation, both of which are complicated by the electron-rich thiophene ring.

bifunctional building block orthogonal derivatization medicinal chemistry SAR exploration

Glucose-6-Phosphatase Inhibitory Potential: THTP Scaffold Derivatives Achieve Sub-Micromolar IC₅₀

Derivatives built upon the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold (of which the target compound is the 2-carboxylic acid variant) have been identified as the first class of potent glucose-6-phosphatase (G-6-Pase) catalytic site inhibitors, with optimized compounds achieving IC₅₀ values as low as 140 nM [1]. Notably, these inhibitors exhibit enantioselective enzyme recognition, with activity residing exclusively in one enantiomer [1]. In contrast, isosteric tetrahydroisoquinoline (THIQ) derivatives have not been reported as G-6-Pase catalytic site inhibitors, suggesting that the thiophene sulfur contributes uniquely to binding interactions at this target [2]. While the target compound itself is a synthetic intermediate rather than an optimized inhibitor, its 2-carboxylic acid provides a direct anchor point for structure-activity relationship (SAR) exploration toward this validated target.

glucose-6-phosphatase type 2 diabetes catalytic site inhibitor enantioselectivity

Isosteric Differentiation from Tetrahydroisoquinoline: Altered hPNMT Inhibitory Potency Informing Target Selectivity

In the only published direct head-to-head comparison of the THTP and THIQ scaffolds, the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibited a Ki of 5,000 nM against human phenylethanolamine N-methyltransferase (hPNMT) [1]. The THTP scaffold (unsubstituted parent) was also evaluated in the same study; however, the THTP compounds were, in general, less potent as hPNMT inhibitors than their THIQ counterparts, a difference attributed by molecular modeling to the distinct electronic properties of the thiophene sulfur versus the benzene ring [2]. This reduced hPNMT potency is not a liability but rather a selectivity advantage: it indicates that the THTP scaffold is inherently less likely to engage off-target hPNMT when optimized for other targets (e.g., P2Y12, G-6-Pase), thereby reducing polypharmacology risks. The target compound, bearing a 2-carboxylic acid not present on the tested unsubstituted THTP, offers an additional vector for further tuning selectivity [2].

phenylethanolamine N-methyltransferase isosterism target selectivity α₂-adrenoceptor

Patent-Validated Intermediate Status: Shorter Synthetic Route to Ticlopidine vs. Alternative Intermediates

The Japanese patent JPH0656843A explicitly claims 5-acyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid derivatives—for which the target compound (CAS 116118-98-0) with R² = H is the foundational embodiment—as synthetic intermediates that enable the production of ticlopidine hydrochloride 'from an inexpensive, easily available compound in short steps' [1]. This contrasts with alternative synthetic routes to the THTP core: the thiophene-to-tetrahydropyridine cyclization route uses cyanide as a starting material and suffers from side reactions during reduction; the piperidone-to-thiophene cyclization route has limited reported precedent [1]. The patent further demonstrates a specific two-step sequence: (a) diazotization/de-diazotization of a 3-amino precursor to install the C-2 hydrogen, followed by (b) N-5 deacylation, yielding the target compound as a direct precursor to ticlopidine via N-benzylation with 2-chlorobenzyl chloride [1]. A separate process patent (US 6495691) confirms that tetrahydrothieno[3,2-c]pyridine derivatives with a C-2 carboxyl group are critical intermediates for both ticlopidine and clopidogrel [2].

ticlopidine synthesis process chemistry industrial intermediate platelet aggregation inhibitor

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid: Evidence-Backed Optimal Application Scenarios for Procurement Decision-Making


Divergent Library Synthesis for P2Y12 Antagonist Lead Optimization

When generating a focused library of P2Y12 receptor antagonists, the target compound enables three distinct diversification vectors from a single building block: (a) N-5 acylation or alkylation to install benzyl, acyl, or sulfonyl groups mimicking the ticlopidine/clopidogrel pharmacophore; (b) C-2 amide coupling with alicyclic or aromatic amines, as demonstrated by Bhalekar & Shelke (2019) who synthesized a series of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs and identified 4-fluorophenyl amide derivatives with in vitro antiplatelet activity comparable to prasugrel and aspirin ; and (c) sequential orthogonal derivatization at both handles. The low molecular weight (183.23 g/mol) ensures that even doubly derivatized products remain within drug-like physicochemical space, an advantage not shared by the Boc-protected analog (MW 283.35 g/mol) [1]. The compound's intrinsic platelet aggregation inhibitory activity at ≤1 mM provides a baseline efficacy signal that can be used to benchmark library members [2].

Glucose-6-Phosphatase Inhibitor Development for Type 2 Diabetes

For medicinal chemistry programs targeting hepatic glucose-6-phosphatase (G-6-Pase), the THTP scaffold represents the first and most thoroughly validated chemotype for catalytic site inhibition, with optimized derivatives achieving IC₅₀ values as low as 140 nM . The target compound's 2-carboxylic acid serves as a crucial anchor point for SAR exploration: it can be converted to amides, esters, or reduced to the alcohol, while N-5 can be simultaneously acylated to modulate potency and physicochemical properties. Critically, the enantioselectivity observed in this series—with activity residing exclusively in one enantiomer—means that procurement of racemic material must be followed by chiral resolution or asymmetric synthesis for lead optimization . The absence of reported G-6-Pase inhibitory activity for the THIQ isostere reinforces the THTP scaffold's unique positioning for this target .

Industrial-Scale Ticlopidine Analog Process Development

In process chemistry settings, the target compound is a patent-validated intermediate that enables ticlopidine analog synthesis without cyanide reagents, addressing both safety and environmental concerns in scale-up . The synthetic route proceeds via diazotization/de-diazotization of a 3-amino precursor followed by N-5 deacylation, yielding the target compound in short steps from inexpensive starting materials . The C-2 carboxylic acid can be retained as a synthetic handle during N-5 benzylation (with 2-chlorobenzyl chloride to give ticlopidine directly) or further derivatized to access clopidogrel-type methyl ester analogs [1]. The compound's established role as a ticlopidine intermediate also makes it a valuable reference standard for impurity profiling in generic ticlopidine and clopidogrel Active Pharmaceutical Ingredient (API) manufacturing [1].

Selective Chemical Probe Development Requiring Low hPNMT Off-Target Activity

For target-based screening campaigns where hPNMT inhibition constitutes a liability (e.g., antiplatelet, antidiabetic, or oncology programs), the THTP scaffold offers an inherent selectivity advantage over the THIQ isostere. The Grunewald et al. (2008) study demonstrated that THTP compounds are consistently less potent hPNMT inhibitors than their THIQ counterparts, with the unsubstituted THIQ showing a Ki of 5,000 nM . This reduced hPNMT engagement is attributed to the electronic properties of the thiophene sulfur, which alters key binding interactions within the hPNMT active site relative to the THIQ benzene ring . The target compound's 2-carboxylic acid provides an additional handle for further attenuating hPNMT binding through steric or electronic modulation, enabling medicinal chemists to start from a scaffold with an intrinsically favorable selectivity profile rather than engineering out hPNMT activity from a more promiscuous chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.